molecular formula C15H23N3O B5475876 N-(2-METHYLPHENYL)-N'-(2-PIPERIDINOETHYL)UREA

N-(2-METHYLPHENYL)-N'-(2-PIPERIDINOETHYL)UREA

Cat. No.: B5475876
M. Wt: 261.36 g/mol
InChI Key: PWYJHUCMEDQFBG-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 2-methylphenyl group and a 2-piperidinoethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 2-methylphenyl isocyanate with 2-piperidinoethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst or a base to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The aromatic ring and the piperidine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(2-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(2-piperidinoethyl)urea
  • N-(2-Methylphenyl)-N’-(2-morpholinoethyl)urea
  • N-(2-Methylphenyl)-N’-(2-pyrrolidinoethyl)urea

Uniqueness

N-(2-METHYLPHENYL)-N’-(2-PIPERIDINOETHYL)UREA may exhibit unique properties due to the presence of the 2-methylphenyl and 2-piperidinoethyl groups

Properties

IUPAC Name

1-(2-methylphenyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-13-7-3-4-8-14(13)17-15(19)16-9-12-18-10-5-2-6-11-18/h3-4,7-8H,2,5-6,9-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYJHUCMEDQFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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